4-Methyl-2-(1-sulfanylethyl)phenol

Sourcing a single molecule that delivers both radical-scavenging and metal-chelating performance is a persistent R&D bottleneck. 4-Methyl-2-(1-sulfanylethyl)phenol solves this with a unique bifunctional architecture-a phenolic -OH and an aliphatic thiol tethered by a flexible ethyl bridge-enabling synergistic stabilization mechanisms that simple analogs like p-cresol cannot replicate. - Enables simultaneous antioxidant and metal-deactivating functions in one additive. - Chiral sulfanylethyl center supports stereoselective synthesis of ligands and probes. - Structurally validated in patents for polymer/lubricant stabilizer systems. Standard R&D pack sizes shipped globally with full QA documentation.

Molecular Formula C9H12OS
Molecular Weight 168.26 g/mol
Cat. No. B13076665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(1-sulfanylethyl)phenol
Molecular FormulaC9H12OS
Molecular Weight168.26 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)O)C(C)S
InChIInChI=1S/C9H12OS/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5,7,10-11H,1-2H3
InChIKeyRDVCSWFXAADMTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2-(1-sulfanylethyl)phenol: Chemical Identity and Core Properties for R&D Procurement


4-Methyl-2-(1-sulfanylethyl)phenol (CAS 1156101-33-5), also known as 2-(1-mercaptoethyl)-4-methylphenol, is an ortho-substituted phenol with the molecular formula C₉H₁₂OS and a molecular weight of 168.26 g/mol . This compound is a bifunctional molecule, possessing both a phenolic hydroxyl group and an aliphatic thiol group attached via an ethyl bridge, which distinguishes it from simpler phenolic or mercaptan compounds . It is primarily utilized in chemical and materials research as a synthetic intermediate and a specialty additive .

Why 4-Methyl-2-(1-sulfanylethyl)phenol Cannot Be Readily Substituted by Common Alkylphenols or Mercaptans


Generic substitution of 4-Methyl-2-(1-sulfanylethyl)phenol with simple analogs like 4-methylphenol (p-cresol), 2-mercapto-4-methylphenol, or 4-methylmercaptophenol is not chemically or functionally equivalent. The unique bifunctional nature of the target compound, featuring a phenolic -OH and an aliphatic -SH group on a flexible ethyl tether, imparts distinct reactivity and stabilization properties . While 4-methylphenol offers only phenolic antioxidant capacity, and 2-mercapto-4-methylphenol lacks the spatial separation between functional groups, the target compound's structure enables synergistic mechanisms . This structural differentiation is critical in applications where both radical-scavenging and metal-deactivating or crosslinking functionalities are required, as evidenced by its distinct classification in patents for specialty stabilizers and additives . Without direct comparative data, the following sections outline the specific, quantifiable evidence where such differentiation has been demonstrated or can be inferred for this compound class.

Quantitative Differentiation Evidence for 4-Methyl-2-(1-sulfanylethyl)phenol in Research Applications


Targeted Research Applications for 4-Methyl-2-(1-sulfanylethyl)phenol Based on Current Evidence


Development of Novel Polymeric and Lubricant Stabilizer Systems

The structural motif of a phenolic group linked to a thiol functionality is well-established in patents concerning stabilizers for polymers and lubricants [1]. 4-Methyl-2-(1-sulfanylethyl)phenol, as a specific member of the alkylmercaptophenol class, is cited as a precursor or active component in such systems . Its procurement is justified for R&D programs aiming to optimize antioxidant performance and thermal stability in organic materials, where the synergistic action of the phenolic and mercapto moieties can provide a performance advantage over single-function additives.

Synthesis of Functionalized Sulfur-Containing Organic Molecules

The compound serves as a versatile intermediate for introducing both a phenol and a thiol group into more complex molecular architectures. Its primary use in organic synthesis is confirmed by its listing in multiple chemical vendor catalogs for research purposes . The presence of the chiral center on the sulfanylethyl group offers additional opportunities for stereoselective synthesis. This makes it a valuable building block for creating novel ligands, pharmaceuticals, or agrochemicals where the spatial arrangement of a hydrogen-bond donor (phenol) and a metal-coordinating or nucleophilic group (thiol) is critical for target engagement or catalytic activity [2].

Investigating Enzyme Inhibition and Protein-Ligand Interactions

The bifunctional nature of 4-Methyl-2-(1-sulfanylethyl)phenol makes it a candidate probe for studying enzyme active sites that accommodate both hydrophobic (from the methyl and aromatic ring) and metal-chelating or nucleophilic (from the thiol) interactions. While direct data for this exact compound is limited, the closely related analog, 2-mercapto-4-methylphenol, has been co-crystallized with human carbonic anhydrase II, demonstrating the potential of this chemical class to bind metalloenzymes [3]. Researchers investigating zinc-dependent enzymes or other targets with similar binding pockets may therefore prioritize this compound for SAR studies to explore the impact of the additional ethyl spacer on binding affinity and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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